molecular formula C22H20ClN3O3S B2922627 IXA6

IXA6

Katalognummer: B2922627
Molekulargewicht: 441.9 g/mol
InChI-Schlüssel: INLQYLVXKDCKIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IXA6 ist eine neuartige Verbindung, die für ihre Rolle als Aktivator des Inositol-erforderlichen Enzyms 1 (IRE1) und des X-Box-Bindungsproteins 1 (XBP1s) -Signalwegs bekannt ist. Diese Verbindung hat eine potenzielle vaskoprotektive Aktivität gezeigt und wird für ihre Anwendungen bei neurodegenerativen Erkrankungen wie Parkinson-Krankheit und Alzheimer-Krankheit untersucht .

Wirkmechanismus

Target of Action

The primary target of IXA6 is IRE1/XBP1s . IRE1 (Inositol-Requiring Enzyme 1) is an endoplasmic reticulum (ER) stress sensor protein that plays a crucial role in the unfolded protein response (UPR). XBP1s is a transcription factor activated by IRE1 during ER stress .

Mode of Action

This compound acts as an activator of IRE1/XBP1s signaling . It induces IRE1 RNase activity, which in turn leads to the splicing of XBP1 mRNA and the production of the active XBP1s transcription factor .

Biochemical Pathways

The activation of IRE1/XBP1s signaling by this compound impacts the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum. When the ER function is disturbed, the UPR is activated to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .

Pharmacokinetics

The solubility of this compound in dmso is reported to be 3125 mg/mL , which may influence its bioavailability and distribution.

Result of Action

The activation of IRE1/XBP1s signaling by this compound leads to ER proteostasis remodeling . This remodeling can reduce the secretion of amyloid precursor protein (APP), a protein involved in Alzheimer’s disease . The reduction in APP secretion is dependent on IRE1 RNase activity .

Action Environment

Factors such as behaviors, nutrition, and chemicals and industrial pollutants can influence epigenetic marks, which in turn can alter gene expression . As such, these factors might potentially influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

IXA6 plays a significant role in biochemical reactions, particularly in the activation of IRE1-XBP1s signaling . It interacts with the IRE1 enzyme, inducing its RNase activity . This interaction is crucial for the activation of the XBP1s transcriptional response .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating the IRE1-XBP1s signaling pathway . This activation leads to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the IRE1 enzyme, which activates the enzyme’s RNase activity . This activation leads to changes in gene expression, particularly the activation of the XBP1s transcriptional response .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It maintains its stability and does not degrade over time . Its effects on cellular function, particularly the activation of the IRE1-XBP1s signaling pathway, are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the IRE1-XBP1s signaling pathway . It interacts with the IRE1 enzyme, which is a key player in this pathway . The effects of this compound on metabolic flux or metabolite levels are not currently known.

Analyse Chemischer Reaktionen

Arten von Reaktionen

IXA6 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

    Reduktion: this compound kann auch Reduktionsreaktionen eingehen, die seine chemische Struktur und Eigenschaften verändern können.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die bei Reaktionen mit this compound verwendet werden, gehören Dimethylsulfoxid (DMSO) und andere Lösungsmittel, die die Aktivierung der IRE1-XBP1s-Signalisierung erleichtern . Die Reaktionsbedingungen beinhalten typischerweise spezifische Konzentrationen und Inkubationszeiten, um die gewünschten chemischen Umwandlungen zu erreichen.

Haupterzeugnisse

Die Haupterzeugnisse, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Aktivierung der IRE1-XBP1s-Signalisierung zur Bildung verschiedener Proteostasefaktoren und anderer verwandter Verbindungen führen .

Biologische Aktivität

IXA6 is a compound recognized for its significant role in the activation of the IRE1/XBP1s signaling pathway, which is crucial in cellular responses to endoplasmic reticulum (ER) stress. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and relevant research findings.

Target and Mode of Action
The primary target of this compound is the IRE1/XBP1s pathway , which is a key component of the unfolded protein response (UPR). This compound acts as an activator of this signaling pathway, promoting ER proteostasis and cellular homeostasis under stress conditions. The compound's mechanism involves binding to the IRE1 enzyme, thereby enhancing its RNase activity and facilitating the splicing of XBP1 mRNA, which leads to the production of the active XBP1s transcription factor .

Pharmacokinetics
this compound demonstrates a high solubility in DMSO, reported at 3125 mg/mL , which is advantageous for laboratory applications.

Cellular Effects
In various cell types, this compound has been shown to influence cellular functions significantly by activating IRE1/XBP1s signaling. Research indicates that this compound selectively induces genes associated with ER stress and UPR without significantly activating other stress-responsive pathways such as ATF6 or PERK .

Case Studies and Experimental Data

Several studies have investigated the effects of this compound in laboratory settings:

  • Gene Expression Analysis : RNA sequencing studies demonstrated that this compound promotes XBP1 splicing in wild-type mouse embryonic fibroblast (MEF) cells but not in IRE1-deficient cells, confirming its dependence on IRE1 for action. The expression of genes induced by this compound overlaps significantly with those activated by genetic XBP1s activation, highlighting its specificity for this pathway .
  • Temporal Effects : Long-term treatment with this compound has been shown to have lasting effects on cellular function, suggesting that its activation of the IRE1/XBP1s pathway can lead to sustained changes in gene expression related to ER stress management.
  • Dosage Variability : The biological effects of this compound vary with dosage in animal models, indicating a dose-dependent response that could inform therapeutic applications.

Comparative Analysis with Other Compounds

The following table summarizes the selectivity and efficacy of this compound compared to similar compounds:

CompoundMechanismEfficacy (XBP1 Splicing)Selectivity for IRE1/XBP1s
This compoundActivatorModerateHigh
IXA4ActivatorModerateHigh
IXA1ActivatorLowModerate

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLQYLVXKDCKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.